4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile is a complex organic compound that features a biphenyl core with a dioxolane ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile typically involves the formation of the biphenyl core followed by the introduction of the dioxolane ring and the nitrile group. One common method involves the reaction of 4-bromobiphenyl with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The nitrile group can then be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly reductants and catalysts is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The dioxolane ring and nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
Uniqueness
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both a dioxolane ring and a nitrile group on the biphenyl core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-[4-(1,3-dioxolan-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C16H13NO2/c17-11-12-2-1-3-15(10-12)13-4-6-14(7-5-13)16-18-8-9-19-16/h1-7,10,16H,8-9H2 |
InChI Key |
HHMNJTMLMNFPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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